4-Bromo-2,6-difluorobenzoyl chloride
CAS No.: 497181-19-8
VCID: VC2170581
Molecular Formula: C7H2BrClF2O
Molecular Weight: 255.44 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Bromo-2,6-difluorobenzoyl chloride is an organic compound widely utilized in chemical synthesis, particularly as a reagent or intermediate in the production of pharmaceuticals and agrochemicals. Its molecular structure incorporates bromine, fluorine, and a benzoyl chloride functional group, which contribute to its reactivity and versatility in organic transformations. Key Identifiers:
Synthesis4-Bromo-2,6-difluorobenzoyl chloride is typically synthesized by chlorination of the corresponding benzoic acid derivative using reagents such as thionyl chloride () or oxalyl chloride (). The reaction proceeds under mild conditions with the elimination of hydrogen chloride gas. General Reaction:
This method ensures high yields and purity of the final product. ApplicationsThe compound is a valuable intermediate in organic synthesis due to its reactive benzoyl chloride group. Below are some of its key applications:
Safety and Handling4-Bromo-2,6-difluorobenzoyl chloride is a highly reactive compound that must be handled with care due to its potential hazards:
Research InsightsRecent studies have explored the utility of halogenated benzoyl chlorides in medicinal chemistry and material science:
|
---|---|
CAS No. | 497181-19-8 |
Product Name | 4-Bromo-2,6-difluorobenzoyl chloride |
Molecular Formula | C7H2BrClF2O |
Molecular Weight | 255.44 g/mol |
IUPAC Name | 4-bromo-2,6-difluorobenzoyl chloride |
Standard InChI | InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |
Standard InChIKey | PURKKPCKWDOWLC-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br |
Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br |
PubChem Compound | 2773300 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume